Isoquinoline-D7
Overview
Description
Isoquinoline-D7 is a deuterated form of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The deuterated form, this compound, is used in various scientific research applications due to its unique properties, including its stability and isotopic labeling, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Scientific Research Applications
Isoquinoline-D7 has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Isoquinoline-D7, a deuterium-labeled isoquinoline , is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline and its derivatives are part of a large family of natural plant alkaloids . These compounds have been found to exhibit anti-cancer activities , suggesting that their primary targets may be certain types of cancer cells.
Mode of Action
It is known that isoquinoline alkaloids can have various effects, including sedative, psychotropic, or analgesic properties . The interaction of this compound with its targets likely involves binding to specific receptors or enzymes in the cancer cells, thereby inhibiting their growth or inducing apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are synthesized through several biosynthetic pathways . These pathways involve a series of enzymatic reactions that convert simple precursors into complex isoquinoline structures . The affected pathways and their downstream effects largely depend on the specific isoquinoline alkaloid and its targets. For instance, some isoquinoline alkaloids have been found to inhibit the function of dopaminergic neurons and intensify oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound, like other deuterium-labeled compounds, may be influenced by the presence of the deuterium atom . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other isoquinoline alkaloids. These effects can include disturbances in the function of certain neurons, intensification of oxidative stress, inhibition of mitochondrial activity, and induction of cell death via apoptosis .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-D7 can be synthesized through several methods, including:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) to form isoquinoline.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamine with aldehydes or ketones in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the deuteration of isoquinoline using deuterium gas (D2) or deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms into the isoquinoline structure .
Chemical Reactions Analysis
Isoquinoline-D7 undergoes various chemical reactions, including:
Major Products Formed:
Isoquinoline N-oxide: Formed through oxidation.
Tetrahydroisoquinoline: Formed through reduction.
Substituted Isoquinolines: Formed through electrophilic substitution reactions.
Comparison with Similar Compounds
Isoquinoline-D7 can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline with a nitrogen atom at a different position in the ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Isoquinoline N-oxide: An oxidized form of isoquinoline with an oxygen atom bonded to the nitrogen atom.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy and other analytical techniques. This isotopic labeling makes it particularly valuable in research applications where precise molecular analysis is required .
Properties
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterioisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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